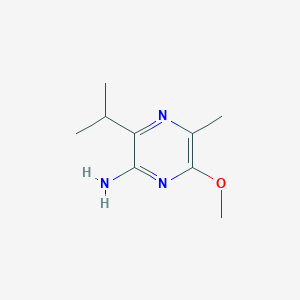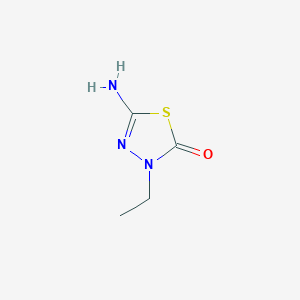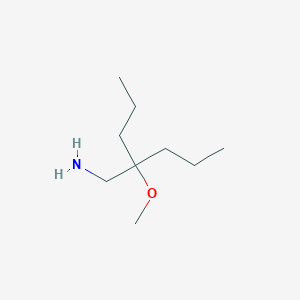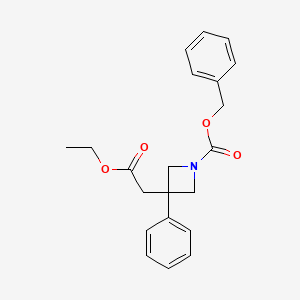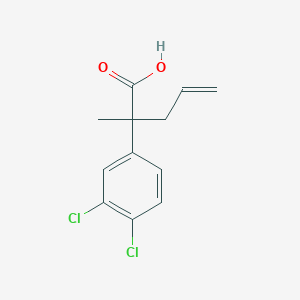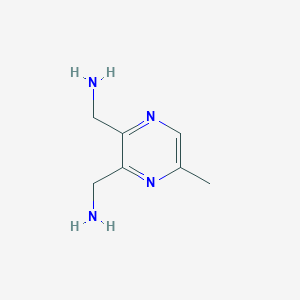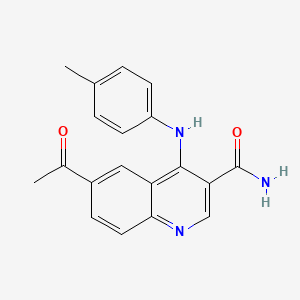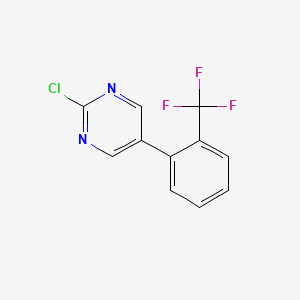
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethylphenyl group at the 5-position of the pyrimidine ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
Uniqueness
2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both a chloro group and a trifluoromethylphenyl group on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H6ClF3N2 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC 名称 |
2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H |
InChI 键 |
YKMJTAZVWKXQQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


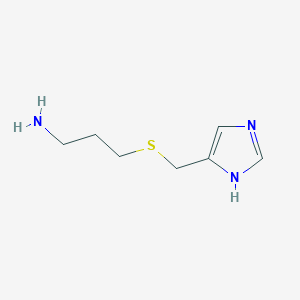
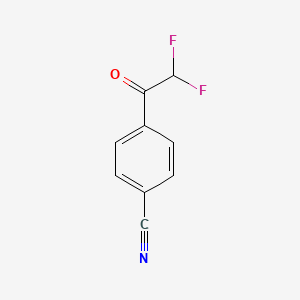
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
